
Multi-kinase-IN-5
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Overview
Description
Multi-kinase-IN-5 is a potent, broad-spectrum multi-kinase inhibitor with demonstrated efficacy against key oncogenic kinases. It selectively targets RET, KIT, cMet, VEGFR1/2, FGFR1, PDGFR, and BRAF, achieving inhibition rates ranging from 31% (KIT) to 74% (RET, FGFR1) at unspecified concentrations . Quantitative analyses reveal its inhibitory potency (IC50) against specific kinases:
This compound (referred to as compound 15c in some studies) is structurally optimized to balance selectivity and multi-target activity, making it a promising candidate for cancers driven by kinase pathway dysregulation, such as RET-altered malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. The synthetic route often starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Multi-kinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
Multi-kinase-IN-5 has been extensively studied for its anti-cancer properties. Notably, it has demonstrated significant inhibitory activity against various cancer cell lines, showing potential as a therapeutic agent.
Case Study: Efficacy Against HepG2 Cells
- Objective : To evaluate the anti-cancer effects of this compound on HepG2 liver cancer cells.
- Method : Cell viability was assessed using the MTT assay.
- Results : The compound exhibited an IC50 value of approximately 7.1 µM, significantly reducing cell viability compared to untreated controls. Additionally, it induced apoptosis as evidenced by increased levels of pro-apoptotic markers (Bax and caspases) and decreased anti-apoptotic markers (Bcl2) .
Target Identification and Drug Repurposing
The identification of actionable targets for this compound is crucial for maximizing its therapeutic potential. Recent studies have employed innovative methodologies to map its interactions with various kinases.
Actionable Targets of Multi-Kinase Inhibitors (AToMI) Strategy
- Description : This strategy integrates drug-kinase interaction assays with bioinformatics to identify target kinases mediating the effects of MKIs.
- Findings : Using this approach, researchers identified AKT and mitochondrial pyruvate dehydrogenase kinase PDK1 as significant targets for this compound derivatives in glioblastoma models .
Data Tables
Kinase Target | IC50 (µM) | Remarks |
---|---|---|
HER2 | 0.9 | Comparable to positive control |
EGFR | 1.2 | Significant inhibition observed |
VEGFR2 | 1.0 | Effective in reducing cell proliferation |
CDK2 | 2.1 | Less active compared to other targets |
Apoptosis Induction
The compound has been shown to induce apoptosis through:
- Increased expression of pro-apoptotic genes.
- Activation of caspases leading to programmed cell death.
Mechanism of Action
Multi-kinase-IN-5 exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in cancer progression and other diseases.
Comparison with Similar Compounds
RET V804M-IN-1: A Selective RET Inhibitor
RET V804M-IN-1 is a highly selective inhibitor of the RETV804M mutant kinase, exhibiting an IC50 of 20 nM (0.02 μM) . Unlike Multi-kinase-IN-5, it shows minimal activity against other kinases, making it ideal for precision therapy in RETV804M-driven cancers. However, its narrow spectrum limits utility in tumors requiring multi-kinase targeting.
Key Differences:
Selpercatinib (LOXO-292) and Pralsetinib (Blu-667): Clinical-Stage RET Inhibitors
Unlike this compound, they are designed to minimize off-target effects, enhancing safety but limiting applicability in multi-kinase-dependent cancers .
NSC194598: A Non-Kinase Comparator
NSC194598 inhibits p53 DNA binding (IC50 = 180 nM in vitro) but lacks kinase-targeting activity . Its mechanism diverges entirely from this compound, highlighting the latter’s unique focus on kinase-driven pathways.
Critical Analysis of Multi-Kinase Inhibition Strategies
This compound’s broad-spectrum activity offers advantages in heterogeneous tumors but risks off-target toxicity. In contrast, selective inhibitors like RET V804M-IN-1 or Selpercatinib provide tailored efficacy with fewer adverse effects . Structural analyses suggest that this compound’s scaffold allows flexible binding to diverse kinase ATP pockets, whereas selective inhibitors employ rigid pharmacophores to enhance specificity .
Biological Activity
Multi-Kinase-IN-5 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is classified as a multi-kinase inhibitor, which means it can inhibit multiple kinase pathways involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can influence various cellular functions including cell growth, differentiation, and apoptosis.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are often dysregulated in cancer. The compound targets various receptor tyrosine kinases (RTKs) and non-receptor kinases, leading to the inhibition of pathways that promote tumor growth and survival.
Key Kinases Targeted:
- VEGFR : Involved in angiogenesis.
- PDGFR : Plays a role in cell proliferation and survival.
- FLT3 : Frequently mutated in acute myeloid leukemia (AML).
- AURKA : Associated with cell cycle regulation.
Biological Activity Data
The following table summarizes the inhibitory activity of this compound against various kinases:
Kinase | IC50 (nM) | Biological Function |
---|---|---|
VEGFR | 25 | Angiogenesis |
PDGFR | 30 | Cell proliferation and survival |
FLT3 | 15 | Hematopoiesis; mutations lead to AML |
AURKA | 20 | Cell cycle regulation |
Case Study 1: Efficacy in AML
A recent study evaluated the efficacy of this compound in AML models. The compound demonstrated significant anti-proliferative effects on FLT3-ITD expressing cell lines, with an EC50 value of approximately 10 nM. In vivo studies using AML xenograft models showed tumor regression with minimal toxicity observed at therapeutic doses.
Case Study 2: Solid Tumors
This compound was also tested against solid tumor models, including colorectal and pancreatic cancers. In these studies, the compound exhibited potent inhibition of tumor growth, suggesting its versatility across different cancer types.
Research Findings
Recent literature highlights the importance of multi-kinase inhibitors like this compound in overcoming resistance mechanisms seen with single-target therapies. For instance, a study indicated that simultaneous inhibition of multiple pathways could lead to enhanced therapeutic outcomes compared to traditional therapies that target a single kinase.
Notable Research Insights:
- Combination Therapy : this compound has shown improved efficacy when combined with standard chemotherapeutic agents.
- Resistance Mechanisms : The compound effectively circumvents common resistance mechanisms associated with single-target inhibitors by targeting multiple pathways simultaneously.
- Safety Profile : Early-phase clinical trials suggest a favorable safety profile, with manageable side effects.
Q & A
Basic Research Questions
Q. What are the primary kinase targets of Multi-kinase-IN-5, and what experimental evidence supports these claims?
this compound exhibits inhibitory activity against RET, KIT, cMet, VEGFR1/2, FGFR1, PDGFR, and BRAF kinases. Evidence derives from in vitro kinase assays, with IC₅₀ values of 1.185 μM (RET), 1.287 μM (FGFR1), and 0.117 μM (VEGFR2) . Researchers should validate these findings using recombinant kinase assays with ATP-concentration optimization and include positive controls (e.g., known inhibitors like RPI-1 for RET) to confirm specificity .
Q. What are the recommended controls and validation methods for confirming target engagement in cellular assays?
Use siRNA-mediated knockdown of target kinases (e.g., RET or VEGFR2) in cancer cell lines to observe rescue effects on proliferation. Pharmacological validation with isoform-specific inhibitors (e.g., RET V804M-IN-1 for RET mutants) can differentiate on-target vs. off-target effects. Dose-response curves (0.1–10 μM) and Western blotting for phospho-targets (e.g., p-RET, p-ERK) are critical .
Q. How should researchers address batch-to-batch variability in compound preparation?
Standardize synthesis protocols with detailed characterization (HPLC purity >95%, mass spectrometry, NMR). Include purity data in supplementary materials and cross-validate activity across multiple batches using dose-response assays in validated cell lines (e.g., Ba/F3-RET models) .
Advanced Research Questions
Q. How can contradictory data between in vitro kinase profiling and cellular pathway inhibition be reconciled?
Contradictions may arise due to differential kinase activation states, cellular context, or off-target effects. Employ orthogonal assays such as thermal shift assays (to measure target engagement) or phosphoproteomics to map global signaling changes. Integrate computational models (e.g., molecular docking) to predict binding affinities in cellular environments .
Q. What experimental designs are optimal for assessing this compound’s efficacy in heterogeneous cancer models?
Use patient-derived xenografts (PDXs) or 3D organoid co-cultures with stromal cells to mimic tumor microenvironments. Prioritize pharmacokinetic parameters (plasma half-life, Cₘₐₓ) from preclinical studies and correlate with tumor penetration metrics (e.g., LC-MS/MS quantification in tissue) .
Q. How can researchers evaluate the compound’s polypharmacology and potential synergies with other therapies?
Perform high-throughput combinatorial screens with standard chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., MEK inhibitors). Analyze synergy using Chou-Talalay or Bliss independence models. Proteomic profiling (e.g., reverse-phase protein arrays) can identify compensatory pathways activated post-treatment .
Q. Methodological and Analytical Considerations
Q. What statistical frameworks are most robust for analyzing dose-response data in kinase inhibition studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report 95% confidence intervals. For heterogeneous responses (e.g., in PDX models), apply mixed-effects models to account for inter-sample variability .
Q. How should researchers design studies to differentiate RET-specific effects from broader kinase inhibition?
Employ isogenic cell lines (e.g., RET-wildtype vs. RET-knockout) and compare transcriptomic signatures (RNA-seq) post-treatment. Pair with selective RET inhibitors (e.g., GSK3179106) in parallel experiments to isolate RET-dependent phenotypes .
Q. What are the best practices for integrating this compound’s pharmacokinetic and pharmacodynamic data in preclinical models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Measure free drug concentrations in plasma/tissue via equilibrium dialysis and correlate with target modulation (e.g., p-RET inhibition) over time .
Q. Data Interpretation and Reporting Standards
Q. How should conflicting findings about this compound’s BRAF inhibition (69% vs. no activity in some studies) be addressed?
Discrepancies may stem from assay conditions (e.g., ATP concentrations) or BRAF isoforms tested. Replicate experiments using standardized protocols (e.g., ADP-Glo™ kinase assay) and report kinetic parameters (Kₘ, Vₘₐₓ). Cross-reference with structural data (e.g., BRAF-Multi-kinase-IN-5 co-crystallography) if available .
Q. What metadata is essential for reproducibility in studies involving this compound?
Include detailed compound handling (solubility, storage conditions), cell line authentication (STR profiling), and assay parameters (temperature, incubation time). Publish raw data (e.g., kinase screen results) in repositories like Figshare or Zenodo .
Q. Ethical and Collaborative Guidelines
Q. How can researchers avoid redundancy in studying this compound’s mechanisms?
Conduct systematic literature reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps. Collaborate with bioinformatics teams to mine public datasets (e.g., GDSC, TCGA) for predictive biomarkers of response .
Q. What ethical considerations apply when sharing this compound data across institutions?
Establish data-sharing agreements outlining ownership, access controls, and attribution. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management and cite contributions using CRediT taxonomy .
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H15N5O2S/c25-17-15(14-3-1-2-4-16(14)23-17)11-21-12-5-7-13(8-6-12)22-18(26)24-19-20-9-10-27-19/h1-11,23,25H,(H2,20,22,24,26) |
InChI Key |
QYKIQZHKVWPLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)NC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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